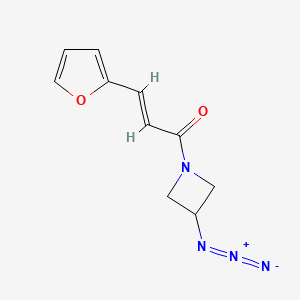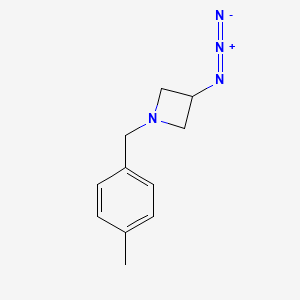
2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide
説明
2-(3-Aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide, also known as AAFP, is an important synthetic compound used in a variety of scientific research applications. It is a small molecule with a molecular weight of 238.25 g/mol and a pKa of 7.2. AAFP is a versatile compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various biologically active compounds, such as inhibitors of protein kinases, β-secretase inhibitors, and inhibitors of the enzyme cyclooxygenase-2. It is also used as a substrate in the synthesis of various peptides and other small molecules. In addition, this compound is used in the synthesis of fluorescent probes for imaging and in the synthesis of inhibitors of the enzyme monoamine oxidase.
作用機序
The mechanism of action of 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide is not well understood. However, it is believed to interact with various proteins and enzymes in the body. For example, this compound is believed to bind to the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin and dopamine. In addition, this compound is believed to interact with various protein kinases, which play an important role in signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and to have an anti-cancer effect. In addition, this compound has been shown to have an anti-depressant effect in mice, as well as an anxiolytic effect. In humans, this compound has been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
One of the main advantages of using 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide in laboratory experiments is its low toxicity. It has been shown to have low acute toxicity in animal studies, and is therefore considered to be safe for use in laboratory experiments. However, this compound is a relatively expensive compound, which can be a limitation for some laboratory experiments.
将来の方向性
There are a number of potential future directions for 2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide research. One potential direction is to explore its potential as an anti-cancer agent. This compound has been shown to have an anti-cancer effect in animal studies, and further research could be done to explore its potential as a therapeutic agent. In addition, further research could be done to explore its potential as an anti-inflammatory agent, as well as its potential as an anxiolytic and antidepressant agent. Finally, further research could be done to explore the mechanism of action of this compound and its potential applications in other areas of research.
特性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-8-2-1-3-10(4-8)14-11(16)7-15-5-9(13)6-15/h1-4,9H,5-7,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUWLKIXOAKFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















